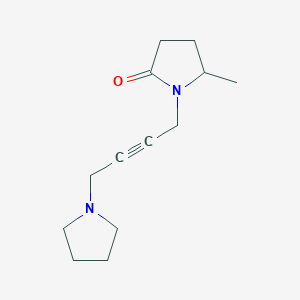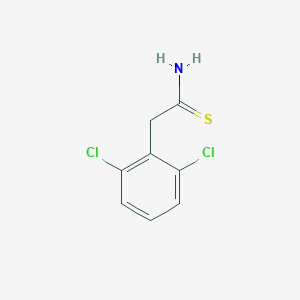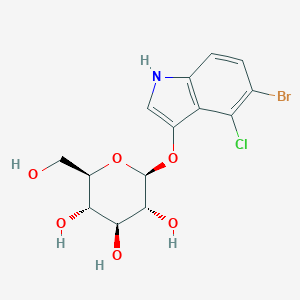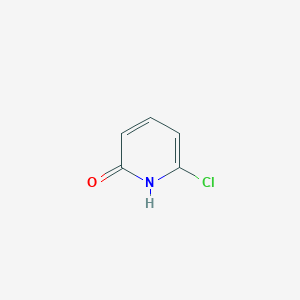
2(1H)-Pyridone, 1-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a heterocyclic organic compound, and has a molecular formula of C8H11NO. In
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-6-methyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Biochemische Und Physiologische Effekte
Studies have shown that 2(1H)-Pyridone, 1-ethyl-6-methyl- can have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been reported to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2(1H)-Pyridone, 1-ethyl-6-methyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2(1H)-Pyridone, 1-ethyl-6-methyl-. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2(1H)-Pyridone, 1-ethyl-6-methyl- have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of 2(1H)-Pyridone, 1-ethyl-6-methyl- can be achieved through various methods, including the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-5-nitropyridine with ethyl acetate, followed by reduction with sodium borohydride. These methods have been reported to yield high purity and good yields of 2(1H)-Pyridone, 1-ethyl-6-methyl-.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridone, 1-ethyl-6-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
19038-36-9 |
|---|---|
Produktname |
2(1H)-Pyridone, 1-ethyl-6-methyl- |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=O)C |
Kanonische SMILES |
CCN1C(=CC=CC1=O)C |
Synonyme |
1-Ethyl-6-methyl-2(1H)-pyridone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



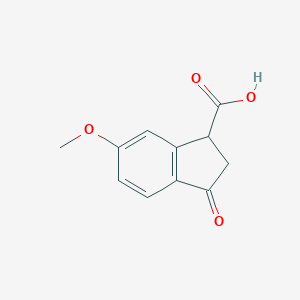

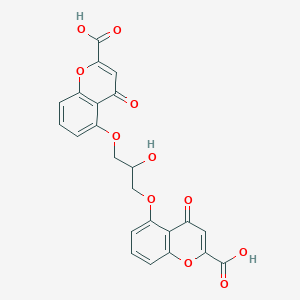
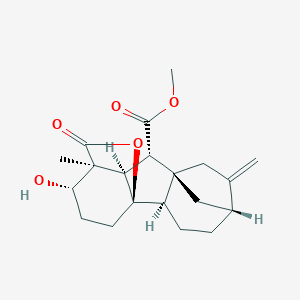
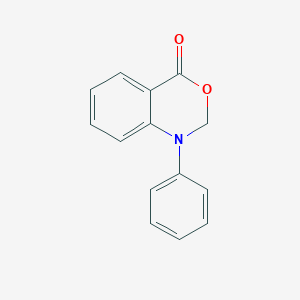

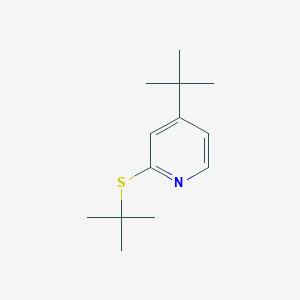
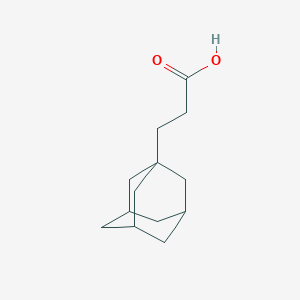
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
